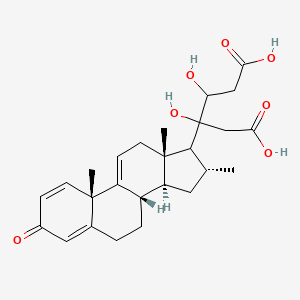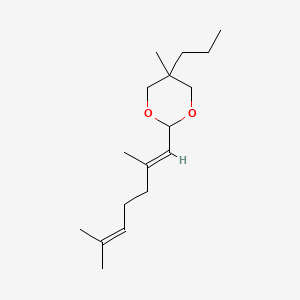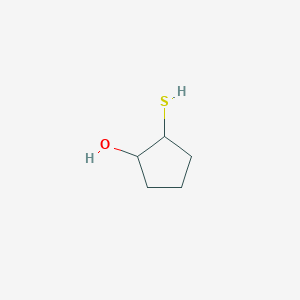
6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one is an organic compound characterized by the presence of a benzodioxole ring fused with a hexenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one typically involves the condensation of 2-methyl-1,3-benzodioxole with appropriate hexenone precursors under controlled conditions. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of 2-methyl-1,3-benzodioxole with hexanal in the presence of a base such as sodium hydroxide to form the desired hexenone derivative.
Friedel-Crafts Acylation: This approach uses an acyl chloride derivative of hexenone and aluminum chloride as a catalyst to facilitate the acylation of 2-methyl-1,3-benzodioxole.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hexenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hexenone chain may facilitate binding to hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1,3-benzodioxole: Shares the benzodioxole ring but lacks the hexenone chain.
1-Hexen-3-one: Contains the hexenone chain but lacks the benzodioxole ring.
6-(1,3-benzodioxol-2-yl)-1-Hexen-3-one: Similar structure but without the methyl group on the benzodioxole ring.
Eigenschaften
CAS-Nummer |
51308-12-4 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
6-(2-methyl-1,3-benzodioxol-2-yl)hex-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-3-11(15)7-6-10-14(2)16-12-8-4-5-9-13(12)17-14/h3-5,8-9H,1,6-7,10H2,2H3 |
InChI-Schlüssel |
ZNCLYFSNVGMNSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC=C2O1)CCCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)






![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
